Coptisine chloride

Descripción

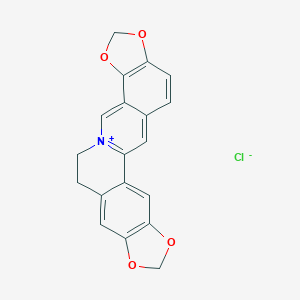

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXPUVKJHVUJAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-66-6 (Parent) | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00975628 | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-18-4 | |

| Record name | Coptisine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COPTISINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coptisine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coptisine Chloride: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine chloride, a protoberberine isoquinoline alkaloid, is a phytochemical of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, this compound is a promising candidate for drug development. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details various extraction methodologies, from traditional to contemporary "green" techniques. Quantitative data on extraction yields are presented in tabular format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key extraction methods and visualizes critical signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Ranunculaceae (buttercup) family, with the genus Coptis being the most abundant source. It is also present in species within the Papaveraceae (poppy) and Berberidaceae (barberry) families.[1]

A summary of notable plant sources is provided in Table 1.

Table 1: Prominent Natural Sources of this compound

| Family | Genus | Species | Common Name | Reference |

| Ranunculaceae | Coptis | Coptis chinensis | Chinese Goldthread | [2][3] |

| Ranunculaceae | Coptis | Coptis japonica | Japanese Goldthread | [1] |

| Ranunculaceae | Coptis | Coptis omeiensis | Omei Goldthread | [1] |

| Ranunculaceae | Coptis | Coptis teeta | Mishmi teeta | |

| Papaveraceae | Corydalis | Corydalis solida | Fumewort | [1] |

| Papaveraceae | Fumaria | Fumitory | [4] | |

| Papaveraceae | Papaver | Poppy | [4] | |

| Berberidaceae | [1] |

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and drug development. A variety of methods have been employed, each with its own advantages and limitations in terms of efficiency, solvent consumption, and environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents or acidified water to extract alkaloids from the plant matrix.

-

Aqueous Decoction: This method involves boiling the plant material in water. While simple and inexpensive, it may result in lower yields for less water-soluble alkaloids.

-

Solvent Maceration/Reflux: Ethanol and methanol are commonly used solvents for extracting coptisine. These methods can provide good yields but often require large volumes of organic solvents.

-

Acidified Water Extraction: The use of dilute acids, such as sulfuric acid, can enhance the solubility of alkaloids by forming their corresponding salts.

Advanced and Green Extraction Techniques

To improve extraction efficiency and reduce environmental impact, several modern techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. UAE can significantly reduce extraction time and solvent consumption.[5]

-

Deep Eutectic Solvent (DES) Extraction: DESs are a new class of green solvents formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, organic acids). They are often non-toxic, biodegradable, and have a high capacity for dissolving various compounds.[6][7]

-

Surfactant-Assisted Extraction: Aqueous solutions of surfactants can be used to enhance the extraction of alkaloids.

Quantitative Comparison of Extraction Methods

The choice of extraction method and solvent significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies on the extraction of coptisine and other major alkaloids from Coptis chinensis.

Table 2: this compound Yield from Coptis chinensis using Various Solvents in Ultrasound-Assisted Extraction

| Solvent | Coptisine Yield (mg/g) | Reference |

| 75% Methanol | 7.8 | [8] |

| 75% Ethanol | 7.8 | [8] |

| 50% Ethanol | 7.8 | [8] |

| 50% Lactic Acid | 10.2 | [8] |

| 50% Malic Acid | 10.2 | [8] |

| 98% Pyruvic Acid | 10.2 | [8] |

| Tween-20 (5 mM) | 7.1 | [8] |

| Tween-60 (5 mM) | 6.8 | [8] |

| Tween-80 (5 mM) | 6.9 | [8] |

| 100% β-CD-PA (DES) | 8.0 | [8] |

Data extracted from a study comparing different green solvents for alkaloid extraction.[8]

Table 3: Yield of Major Alkaloids from Coptis chinensis using Different Extraction Methods

| Extraction Method | Solvent | Berberine Yield (mg/g) | Palmatine Yield (mg/g) | Coptisine Yield (mg/g) | Reference |

| Ultrasound-Assisted | 50% Ethanol | - | - | - | [5] |

| Maceration | 80% Ethanol | - | - | - | [5] |

| Decoction | Water | - | - | - | [5] |

| Ultrasound-Assisted DES | Choline chloride:Phenol (1:3), 30% water | 57.40 | 16.71 | - | [9] |

| Ultrasound-Assisted DES | Choline chloride:Urea (1:2), 50% water | 79.23 (µg/mL) | 15.63 (µg/mL) | - | [6] |

Note: Direct comparison is challenging due to variations in experimental conditions and reporting units.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Carboxylic Acids

This protocol is based on a study optimizing the extraction of alkaloids from Coptis chinensis using green solvents.[8][10][11]

-

Material Preparation: Grind the dried rhizomes of Coptis chinensis into a fine powder.

-

Extraction:

-

Mix the powdered plant material with a 96% (w/w) lactic acid solution at a liquid-to-solid ratio of 30.0 mL/g.

-

Perform ultrasound-assisted extraction at a temperature of 60.0 °C for a specified duration (e.g., 30 minutes).

-

-

Separation: Centrifuge the mixture to separate the supernatant from the plant residue.

-

Analysis: Analyze the coptisine content in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasound-Assisted Extraction

This protocol utilizes a choline chloride-urea based DES for extraction.[6][7]

-

DES Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat and stir the mixture until a clear, homogeneous liquid is formed. Prepare a 50% aqueous solution of the DES.

-

Material Preparation: Crush cleaned and dried Coptis chinensis rhizomes into a powder.

-

Extraction:

-

Mix the plant powder with the 50% aqueous DES solution.

-

Perform ultrasonic-assisted extraction with the following parameters: ultrasonic power of 150 W, temperature of 60 °C, and a treatment time of 15 minutes.

-

-

Post-Extraction:

-

After the DES extraction, the residue can be further extracted with ethanol to recover less polar compounds.

-

-

Analysis: Filter the extract and analyze the coptisine content using HPLC.

Protocol 3: Acidified Water Extraction and Purification

This protocol is adapted from a patent for extracting high-purity coptisine.[12]

-

Material Preparation: Crush the raw material (Coptis rhizome or root).

-

Acid Extraction:

-

Soak the crushed material in a 0.1-5% sulfuric acid solution.

-

Heat and extract the material four times with the acidic solution.

-

Filter the combined extracts.

-

-

Neutralization and Impurity Removal:

-

Neutralize the acidic extract with calcium oxide or calcium hydroxide.

-

Filter and wash the precipitate.

-

-

Precipitation and Recrystallization:

-

Pre-concentrate the filtrate.

-

Precipitate and remove impurities.

-

Precipitate the coptisine from the solution.

-

Recrystallize the crude coptisine to increase purity.

-

-

Drying: Dry the recrystallized coptisine to obtain the final product.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK/ACC/CPT-1 Pathway in Lipid Metabolism

Coptisine has been shown to inhibit lipid accumulation by regulating the AMPK/ACC/CPT-1 signaling pathway. This is particularly relevant for conditions like diabetic nephropathy.

Caption: Coptisine activates AMPK, leading to inhibition of lipid synthesis and promotion of fatty acid oxidation.

Neuroprotection via the Thioredoxin System

Coptisine exhibits neuroprotective effects by downregulating the thioredoxin-interacting protein (TXNIP), thereby strengthening the antioxidant defense system.

Caption: Coptisine enhances neuroprotection by inhibiting TXNIP and subsequent apoptotic signaling.

Anti-inflammatory Action via NF-κB, MAPK, and PI3K/Akt Pathways

Coptisine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.[3][13]

Caption: Coptisine inhibits inflammatory responses by blocking PI3K/Akt, MAPK, and NF-κB signaling pathways.

Conclusion

This compound is a valuable natural product with a wide array of potential therapeutic applications. The genus Coptis, particularly Coptis chinensis, stands out as the most significant natural source. While traditional extraction methods are still in use, modern techniques like ultrasound-assisted extraction and the use of deep eutectic solvents offer more efficient and environmentally friendly alternatives. The selection of an appropriate extraction protocol is paramount and should be guided by considerations of yield, purity, cost, and environmental impact. The elucidation of the molecular mechanisms and signaling pathways modulated by this compound further strengthens its position as a compelling candidate for future drug discovery and development endeavors. This guide provides a foundational resource for researchers to navigate the complexities of sourcing and extracting this promising alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-Assisted Extraction: Unlocking the Antibacterial Potential of Coptis chinensis Franch. Against ESBL-Producing Enterobacterales [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN104418852A - Extracting method and application of high-purity coptisine - Google Patents [patents.google.com]

- 13. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Coptisine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and cardioprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a quaternary ammonium salt with a wide range of biological effects, including antimicrobial, antiviral, neuroprotective, and metabolic regulatory activities.[1][2] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics for various diseases.[3] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers in the field.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4] Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of metastasis-related processes.

Quantitative Data: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Non-small-cell lung cancer | MTT Assay | IC50 | 18.09 µM | [5] |

| H460 | Non-small-cell lung cancer | MTT Assay | IC50 | 29.50 µM | [5] |

| H2170 | Non-small-cell lung cancer | MTT Assay | IC50 | 21.60 µM | [5] |

| MDA-MB-231 | Breast Cancer | MTT Assay | IC50 | 20.15 µM | |

| HT-29 | Colorectal Cancer | MTT Assay | IC50 | 26.60 µM | |

| HCT116 | Colorectal Cancer | Cell Viability | Inhibition | Concentration-dependent | |

| Hep3B | Hepatocellular Carcinoma | Cytotoxicity Assay | Inhibition | Concentration-dependent | [4] |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

This compound has been shown to suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of autophagy.[4][6][7]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coptisine-induced cell cycle arrest at G2/M phase and reactive oxygen species-dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Coptisine in Rotator Cuff Injury: PI3K/Akt/mTORinflammation Crosstalk Uncovered by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Pharmacokinetics of Coptisine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine isoquinoline alkaloid, is a significant bioactive constituent of various medicinal plants, most notably from the Coptis (goldthread) genus. It has garnered considerable scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. However, the therapeutic development of coptisine is often hampered by its poor oral bioavailability and rapid elimination from the body. A thorough understanding of its pharmacokinetic profile is therefore critical for designing effective delivery systems and therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of coptisine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.

Bioavailability and Pharmacokinetics of Coptisine

The systemic exposure and therapeutic efficacy of coptisine are largely dictated by its pharmacokinetic properties. Studies have consistently shown that coptisine exhibits low oral bioavailability, which is a major challenge for its clinical application.

Absorption

In vivo studies in rats have demonstrated that coptisine is poorly absorbed from the gastrointestinal tract. Following oral administration, the absolute bioavailability of coptisine has been reported to be low, ranging from 0.52% to 8.9%[1][2]. The peak plasma concentration (Cmax) is typically reached within a short period, suggesting rapid but limited absorption.

In vitro studies using Caco-2 cell monolayers, a well-established model of the human intestinal epithelium, have been employed to investigate the intestinal permeability of coptisine. These studies indicate that coptisine can be absorbed across intestinal epithelial cells[3]. The apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side in Caco-2 cells was determined to be in a range that suggests it is a completely absorbed compound[3]. However, the involvement of efflux transporters may contribute to its low net absorption in vivo.

Distribution

Once absorbed, coptisine is distributed to various tissues. In rats, after oral administration, coptisine has been detected in several organs, although generally at low concentrations[2]. Following intravenous administration, coptisine has been shown to quickly cross the blood-brain barrier, leading to higher concentrations in different brain regions compared to plasma[1][4]. This suggests a potential for coptisine in treating central nervous system disorders. Animal experiments have shown that coptisine is primarily distributed to the liver, followed by the lungs[5].

Metabolism

Coptisine undergoes extensive metabolism in the body, which is a key factor contributing to its low bioavailability and rapid clearance[1][4]. The liver is considered a primary site of metabolism[6][7]. In vivo and in vitro studies in rats have identified numerous metabolites of coptisine. These metabolites are formed through various metabolic pathways, including demethylation, hydroxylation, hydrogenation, and conjugation with glucuronic acid and sulfate[1][4]. Seventeen metabolites have been identified in rats, comprising 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates[1][4].

The metabolism of coptisine is mediated by cytochrome P450 (CYP) enzymes. Studies have indicated the involvement of CYP2D6, CYP3A4, and CYP1A2 in the metabolism of coptisine in human liver microsomes[8]. There is also evidence of metabolic interactions between coptisine and other co-occurring alkaloids, which can influence their respective metabolic profiles[8][9].

Excretion

Coptisine and its metabolites are eliminated from the body through various routes. A significant portion of orally administered coptisine is excreted unchanged in the feces, which is consistent with its poor absorption[6][7]. Following both oral and intravenous administration, less than 10% of the drug is excreted in the urine, suggesting that renal clearance is a minor elimination pathway[10]. This points towards significant metabolism or excretion through other routes, such as biliary excretion. The lower urinary excretion after oral administration compared to intravenous administration also suggests a significant first-pass effect[10].

Data Presentation: Pharmacokinetic Parameters of Coptisine in Rats

The following tables summarize the key pharmacokinetic parameters of coptisine in rats from various studies. These data provide a quantitative basis for understanding the disposition of coptisine in a preclinical model.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| 30 | 44.15 ± 15.32 | 0.5 ± 0.0 | 63.24 ± 21.17 | 1.87 | [2] |

| 50 | - | - | - | 8.9 | [1][4] |

| 75 | 55.27 ± 18.93 | 0.5 ± 0.0 | 75.43 ± 25.48 | 0.89 | [2] |

| 150 | 66.89 ± 22.14 | 0.5 ± 0.0 | 87.97 ± 29.87 | 0.52 | [2] |

Table 2: Pharmacokinetic Parameters of Coptisine in Rats after Intravenous Administration

| Dose (mg/kg) | T1/2 (h) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 10 | 0.71 | - | - | - | [1][4] |

(Note: Dashes indicate data not provided in the cited source. AUC values may be reported as AUC0-t or AUC0-∞. Please refer to the original publications for specific details.)

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of coptisine in rats, based on methodologies reported in the literature.

1. Animals:

-

Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Animals are fasted for 12 hours prior to drug administration, with water available ad libitum.

2. Drug Administration:

-

Oral (p.o.) Administration: Coptisine is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A specific dose (e.g., 50 mg/kg) is administered by oral gavage.

-

Intravenous (i.v.) Administration: Coptisine is dissolved in a sterile vehicle suitable for injection (e.g., saline). A specific dose (e.g., 10 mg/kg) is administered via the tail vein.

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Data Analysis:

-

Plasma concentrations of coptisine are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (T1/2), clearance (CL), and volume of distribution (Vd).

-

Absolute bioavailability (F) is calculated as: F (%) = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) × 100.

In Vitro Caco-2 Permeability Assay

This protocol describes a typical procedure for assessing the intestinal permeability of coptisine using the Caco-2 cell line.

1. Cell Culture:

-

Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For permeability studies, cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) at a specific density and allowed to differentiate for 21-25 days to form a confluent monolayer.

2. Monolayer Integrity Assessment:

-

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >300 Ω·cm2).

-

The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm the tightness of the cell junctions.

3. Transport Experiment:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

For apical to basolateral (A-B) transport (absorptive direction), the coptisine solution is added to the apical compartment, and the basolateral compartment is filled with fresh transport buffer.

-

For basolateral to apical (B-A) transport (secretory direction), the coptisine solution is added to the basolateral compartment, and the apical compartment is filled with fresh transport buffer.

-

Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.

-

The concentrations of coptisine in the collected samples are determined by LC-MS/MS.

4. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A × C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

-

The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

LC-MS/MS Analysis of Coptisine in Biological Samples

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of coptisine in plasma and other biological matrices.

1. Sample Preparation:

-

Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (IS).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.

3. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple reaction monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for coptisine and the internal standard are monitored.

-

Example Transition for Coptisine: m/z 320.2 → [fragment ion]

-

4. Method Validation:

-

The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for determining the pharmacokinetics of coptisine.

Signaling Pathways

Coptisine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.

Caption: Coptisine's inhibitory effect on the NF-κB and PI3K/Akt signaling pathways.

Conclusion

Coptisine is a pharmacologically promising natural product, but its clinical utility is currently limited by its poor oral bioavailability and rapid metabolism. The data and protocols presented in this guide highlight the key pharmacokinetic challenges associated with coptisine. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) or co-administration with absorption enhancers or metabolic inhibitors. A deeper understanding of its transporter-mediated disposition and metabolic pathways will be crucial for optimizing its therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the clinical development of coptisine.

References

- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 3. Pharmacokinetic study of berberine8998 [bio-protocol.org]

- 4. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. 2.4. Sample preparation [bio-protocol.org]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. tandfonline.com [tandfonline.com]

Coptisine Chloride: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coptisine Chloride

This compound is a protoberberine alkaloid primarily isolated from the traditional Chinese medicinal plant Coptis chinensis (Huanglian). It has garnered significant attention in the scientific community for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes implicated in various disease pathologies.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| Indoleamine 2,3-dioxygenase (IDO) | 5.8 µM | 6.3 µM | Uncompetitive inhibitor.[1] |

| H1N1 Neuraminidase (NA-1) | 104.6 µg/mL | ||

| Acetylcholinesterase (AChE) | 0.8 µM | ||

| Butyrylcholinesterase (BChE) | 5.81 µM |

Antiproliferative and Anticancer Activity

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Non-small cell lung cancer | 18.09 µM | [2] |

| H460 | Non-small cell lung cancer | 29.50 µM | [2] |

| H2170 | Non-small cell lung cancer | 21.60 µM | [2] |

| MDA-MB-231 | Breast cancer | 20.15 µM | [2] |

| HT-29 | Colon cancer | 26.60 µM | [2] |

| LoVo | Colon cancer | 0.87 µg/mL | [3] |

| L-1210 | Murine leukemia | 0.87 µg/mL | [3] |

| HepG2 | Hepatocellular carcinoma | 36.90 µg/mL | [4] |

| ACC-201 | Gastric cancer | 3.93 µM | |

| NCI-N87 | Gastric cancer | 6.58 µM |

Mechanisms of Anticancer Action:

-

Cell Cycle Arrest: Coptisine induces G0/G1 and G2/M phase arrest in cancer cells by downregulating the expression of key cell cycle regulatory proteins such as CDK4, cyclin D1, cyclin B1, cdc2, and cdc25C.[4][5]

-

Apoptosis Induction: It triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[5] This is often preceded by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[5]

-

Induction of Autophagic Cell Death: In hepatocellular carcinoma cells, coptisine induces autophagic cell death by down-regulating the PI3K/Akt/mTOR signaling pathway.

-

Inhibition of Angiogenesis: Coptisine has been shown to impede osteosarcoma cell migration, invasion, and the formation of capillary-like networks by decreasing the expression of VE-cadherin and integrin beta3, and diminishing STAT3 phosphorylation.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Coptisine significantly suppresses the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

-

Suppression of Inflammatory Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Modulation of Signaling Pathways: The anti-inflammatory actions of coptisine are mediated through the inhibition of the NF-κB, MAPK (p38, JNK, and ERK), and PI3K/Akt signaling pathways.[6]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various pathogens.

| Microorganism | Activity | MIC | Reference |

| Candida albicans | Antifungal | 1000 µg/mL | [7] |

| Escherichia coli | Antibacterial | [6] | |

| Helicobacter pylori (clarithromycin-resistant) | Antibacterial |

Antioxidant Activity

Coptisine exhibits significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems. It has been shown to inhibit the production of reactive oxygen species (ROS) in isolated kidney mitochondria with an IC50 value of 48.93 µM.

Cardioprotective Effects

This compound has demonstrated protective effects against myocardial injury. It is suggested to maintain cell membrane integrity, ameliorate mitochondrial respiratory dysfunction, reduce myocardial cell apoptosis, and inhibit the RhoA/ROCK signaling pathway.

Neuroprotective Effects

Coptisine has shown promise in protecting neuronal cells from damage. It can attenuate the reduction of cell viability, decrease the rate of apoptosis, and stabilize the mitochondrial membrane potential in neuronal cells exposed to oxidative stress. This neuroprotective effect is partly attributed to the downregulation of thioredoxin-interacting protein (TXNIP) gene expression.[8]

Effects on Cholesterol Metabolism

In animal models, coptisine has been observed to dose-dependently decrease the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) content in the serum. It is believed to suppress HMGCR protein expression and induce the expression of SREBP-2, LDLR, and CYP7A1, which are involved in cholesterol metabolism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both the adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection

This protocol is used to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

-

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways

The diverse biological activities of this compound are attributed to its ability to modulate multiple key signaling pathways.

// Nodes Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProteins\n(Cyclin B1, cdc2)", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt; Akt -> mTOR; Coptisine -> Autophagy [label=" induces", color="#34A853"]; mTOR -> Autophagy [label=" inhibits"]; Coptisine -> ROS [label=" increases", color="#34A853"]; ROS -> Mitochondria; Mitochondria -> Caspases; Caspases -> Apoptosis; Coptisine -> CellCycle [label=" downregulates", color="#EA4335"]; CellCycle -> G2M_Arrest [style=dashed]; Coptisine -> Apoptosis [label=" induces", color="#34A853"]; } dot Anticancer Signaling Pathways of this compound

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6, iNOS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> PI3K; MyD88 -> MAPK; MyD88 -> IkappaB; IkappaB -> NFkappaB [label=" inhibits"]; Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; Coptisine -> MAPK [label=" inhibits", color="#EA4335"]; Coptisine -> IkappaB [label=" prevents\ndegradation", color="#34A853"]; PI3K -> Akt; Akt -> NFkappaB; NFkappaB -> Nucleus [label=" translocation"]; Nucleus -> Inflammation [label=" transcription"]; } dot Anti-inflammatory Signaling Pathways of this compound

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methodical selected coptisine attenuates the malignancy of cholangiocarcinoma through the blockade of EGFR signalling [escholarship.org]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. Investigation of the anti-fungal activity of coptisine on Candida albicans growth by microcalorimetry combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Coptisine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies conducted on Coptisine chloride, an isoquinoline alkaloid with diverse pharmacological activities. This document details the identified protein targets, summarizes the quantitative binding data, and presents comprehensive experimental protocols for the cited docking methodologies. Furthermore, it visualizes key workflows and signaling pathways implicated in the therapeutic effects of this compound.

Introduction to this compound and In Silico Docking

This compound is a natural compound extracted from plants of the Coptis genus, traditionally used in herbal medicine. Modern research has highlighted its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. In silico molecular docking has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting the binding interactions between this compound and its biological targets at an atomic level. This guide serves as a resource for researchers looking to understand or replicate these computational studies.

Identified Protein Targets and Binding Affinities

Molecular docking studies have identified several potential protein targets for this compound. The binding affinities, typically expressed in kcal/mol, indicate the strength of the interaction between this compound and the target protein. A more negative value suggests a stronger binding affinity.

| Target Protein/Gene | PDB ID(s) | Binding Affinity (kcal/mol) |

| Methionyl Aminopeptidase 1D (METAP1D) | 2B3H, 2GZ5 | -8.2[1] |

| Coagulation Factor V (F5) | 7KVE, 7KXY, 8FDG | -11.1[2] |

| Hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2) | 2MPF, 3U10, 5KHK, 3BPZ, 5JON | -9.6[3] |

| NLRP3 Inflammasome | 7ALV (NLRP3) | Not explicitly stated for this compound, but it is a known inhibitor. |

| DNA (B-DNA) | 1Z3F (example) | Not quantitatively reported in docking studies, but intercalation is the main binding mode. |

| Conserved helix-loop-helix ubiquitous kinase (CHUK) | Not specified | -10.2 |

Experimental Protocols for In Silico Docking

This section provides detailed methodologies for the various software platforms used in the in silico docking of this compound.

Ligand Preparation (General Protocol)

Prior to docking, the 3D structure of this compound must be prepared.

-

Structure Acquisition : Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.

-

3D Conversion and Optimization : If starting with a 2D structure, convert it to 3D using software like ChemDraw or an online converter. The 3D structure should then be energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro, ChemBio3D, or modules within docking suites like Schrödinger's LigPrep or MOE.

-

Charge Assignment : Assign partial atomic charges to the ligand. Gasteiger charges are commonly used for this purpose.

-

File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock, .mol2 for SYBYL).

SYBYL-X with Surflex-Dock (for DNA Docking)

This protocol is based on the methodology used for studying the interaction of this compound with DNA.

-

Receptor Preparation :

-

Obtain the 3D crystal structure of B-DNA from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms.

-

Assign Gasteiger charges to the DNA molecule using the AMBER7 FF99 force field.

-

-

Protomol Generation :

-

The binding site is defined using a "protomol," which is an idealized active site representation.

-

Generate the protomol based on the co-crystallized ligand in the original PDB file or by specifying residues in the binding pocket.

-

Set the threshold and bloat parameters to define the extent of the protomol. Default values are typically threshold = 0.5 and bloat = 1.0.

-

-

Docking Execution :

-

Run the Surflex-Dock simulation with the prepared DNA receptor and this compound ligand.

-

The docking algorithm will explore different conformations of the ligand within the defined protomol.

-

-

Analysis :

-

Analyze the resulting docked poses and their corresponding scores (e.g., Total Score) to identify the most favorable binding mode.

-

Schrödinger Suite (Glide) for Protein Docking (e.g., NLRP3)

The following is a general workflow for performing molecular docking using Schrödinger's Glide software.

-

Receptor Preparation :

-

Import the protein crystal structure (e.g., PDB ID: 7ALV for NLRP3) into Maestro.

-

Use the "Protein Preparation Wizard" to:

-

Assign bond orders.

-

Add hydrogens.

-

Create disulfide bonds.

-

Fill in missing side chains and loops.

-

Perform a restrained energy minimization (e.g., using the OPLS3e force field).

-

-

-

Receptor Grid Generation :

-

Define the binding site by selecting the co-crystallized ligand or specifying residues in the active site.

-

Generate a receptor grid that encompasses the defined binding site. The grid represents the properties of the receptor used for docking calculations.

-

-

Ligand Preparation :

-

Use the "LigPrep" tool to prepare the this compound structure, which generates various ionization states, tautomers, and stereoisomers, followed by energy minimization.

-

-

Ligand Docking :

-

Perform the docking calculation using Glide. Different precision modes can be used:

-

Standard Precision (SP) : For general virtual screening.

-

Extra Precision (XP) : For more accurate binding pose prediction and scoring.

-

-

The docking results will provide docked poses, GlideScore, and other relevant metrics.

-

-

Analysis :

-

Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

-

Molecular Operating Environment (MOE) for Protein Docking

MOE is another comprehensive software suite used for molecular docking.

-

Receptor and Ligand Preparation :

-

Load the protein and ligand structures into MOE.

-

Prepare the protein by protonating it (adding hydrogens for a specific pH) and performing energy minimization.

-

Prepare the ligand by ensuring its 3D structure and charges are correctly assigned.

-

-

Active Site Identification :

-

Use the "Site Finder" tool in MOE to identify potential binding pockets on the protein surface.

-

-

Docking Simulation :

-

Initiate the docking simulation, specifying the prepared receptor and ligand.

-

Define the binding site based on the site finder results or a co-crystallized ligand.

-

Choose a placement algorithm (e.g., Triangle Matcher) and a scoring function (e.g., London dG).

-

Run the docking simulation.

-

-

Analysis :

-

The results will be presented in a database viewer, showing different docked poses and their corresponding scores (S-scores). A more negative S-score indicates better binding.

-

Analyze the ligand-receptor interactions for the top-scoring poses.

-

AutoDock for Protein Docking

AutoDock is a widely used open-source docking software.

-

Receptor and Ligand Preparation :

-

Prepare the protein and ligand files using AutoDockTools (ADT). This involves:

-

Adding polar hydrogens.

-

Assigning Gasteiger charges.

-

Saving the files in the PDBQT format, which includes atomic charges and atom types.

-

-

Define the rotatable bonds in the ligand.

-

-

Grid Parameter File Generation :

-

Define a grid box that encompasses the binding site of the protein. This is done by specifying the center and dimensions of the box.

-

Generate a grid parameter file (.gpf) that contains this information.

-

-

Running AutoGrid :

-

Execute AutoGrid using the .gpf file to pre-calculate grid maps for different atom types. These maps store the potential energy of interaction at each grid point, which speeds up the docking calculation.

-

-

Docking Parameter File Generation :

-

Create a docking parameter file (.dpf) that specifies the ligand and receptor files, the grid maps, and the parameters for the search algorithm.

-

-

Docking Execution :

-

Run AutoDock using the .dpf file. The Lamarckian Genetic Algorithm is commonly used, with parameters such as:

-

ga_pop_size: Number of individuals in the population (e.g., 150).

-

ga_num_evals: Maximum number of energy evaluations (e.g., 2,500,000).

-

ga_num_runs: Number of independent docking runs (e.g., 50-100).

-

-

-

Analysis :

-

The results are written to a docking log file (.dlg).

-

Use ADT to analyze the results, which includes clustering the docked poses and examining their binding energies and interactions.

-

Visualizing Workflows and Signaling Pathways

General In Silico Docking Workflow

Caption: A generalized workflow for in silico molecular docking studies.

This compound and the NF-κB Signaling Pathway

While direct docking studies of this compound with components of the NF-κB pathway are not extensively reported, biological studies have shown that this compound can inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound and the PI3K/Akt Signaling Pathway

Experimental evidence suggests that this compound exerts some of its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.

Caption: this compound's inhibitory action on the PI3K/Akt pathway.

Conclusion and Future Directions

The in silico docking studies summarized in this guide provide valuable insights into the molecular mechanisms of this compound. The identification of multiple protein targets and the elucidation of their binding interactions contribute to a better understanding of its diverse pharmacological effects. While significant progress has been made, future research could focus on:

-

Expanding the Target Scope : Investigating the interaction of this compound with other potential targets, particularly the individual protein components of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

-

Dynamic Simulations : Employing molecular dynamics simulations to study the stability of the docked this compound-protein complexes over time and to understand the conformational changes that occur upon binding.

-

Experimental Validation : Conducting in vitro and in vivo experiments to validate the predictions from these in silico studies and to further characterize the therapeutic potential of this compound.

This technical guide serves as a foundational resource for researchers in the field of computational drug discovery and natural product chemistry, facilitating further exploration into the promising therapeutic applications of this compound.

References

Coptisine chloride literature review and history

An In-depth Technical Guide to Coptisine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a protoberberine isoquinoline alkaloid, a significant bioactive compound primarily extracted from the rhizome of Coptis chinensis (Chinese goldthread).[1][2] With a history of use spanning thousands of years in Traditional Chinese Medicine (TCM), coptisine and its source plant have been utilized to treat a variety of ailments, including digestive disorders, inflammation, and infections.[1][3] Modern pharmacological research has substantiated many of these traditional uses, revealing a broad spectrum of activities, including anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive review of the history, chemical properties, experimental methodologies, and pharmacological activities of this compound, with a focus on its mechanisms of action and relevant quantitative data to support further research and drug development.

History and Traditional Use

Coptisine is a key alkaloid in Coptis chinensis, a herb first documented in the ancient Chinese text "Shen Nong's Materia Medica".[2] Known in Chinese as 'huanglian' (黄连) for its bitter taste and yellow, thread-like rhizome, it has been traditionally used for its "heat-clearing" and "dampness-drying" properties, treating conditions like dysentery, gastroenteritis, high fever, and skin ailments.[2][3] Coptisine is the second most abundant alkaloid in this plant after berberine and is also found in other species such as Papavera (opium) and Fumeria.[1][3][4] Its long-standing use in TCM provides a rich historical context for its current investigation as a modern therapeutic agent.[3]

Chemical and Physical Properties

This compound is an orange-brown solid compound.[6][7] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | [4] |

| CAS Number | 6020-18-4 | [8] |

| Molecular Formula | C₁₉H₁₄ClNO₄ | [4] |

| Molecular Weight | 355.77 g/mol | [4] |

| Melting Point | >258°C (decomposes) | [6][7][9] |

| Appearance | Orange to Dark Orange Solid/Powder | [4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Insoluble in Water and PBS (pH 7.2) | [4][8][10] |

| Purity | ≥98% (by HPLC) |[4][8] |

Extraction and Purification

Coptisine is primarily isolated from the rhizomes of Coptis chinensis. Various methods have been developed to efficiently extract and purify this alkaloid.

Experimental Protocol: Ultrasound-Assisted Extraction

A common and efficient laboratory-scale method involves ultrasound-assisted extraction using novel solvents.

-

Preparation : Dried rhizomes of Coptis chinensis are ground into a fine powder.[11]

-

Solvent Selection : While traditional organic solvents can be used, recent studies highlight the efficacy of Deep Eutectic Solvents (DESs) or acidic solutions. For example, a 50% aqueous solution of lactic acid or a DES composed of choline chloride and urea can be employed.[12][13]

-

Extraction : The plant powder is mixed with the chosen solvent at a liquid-to-solid ratio of approximately 20 mL/g. The mixture is then subjected to ultrasonic-assisted extraction at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30 minutes).[12][13]

-

Filtration and Purification : The extract is filtered to remove solid plant material. The crude extract can be further purified using techniques like column chromatography to isolate high-purity coptisine.[14] A patented method involves precipitation with calcium oxide or hydroxide to remove impurities, followed by recrystallization from water, methanol, or ethanol to yield the final product.[14]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide array of pharmacological effects by modulating key cellular signaling pathways.

Anti-Inflammatory Activity

Coptisine demonstrates potent anti-inflammatory properties by inhibiting major inflammatory cascades.[3] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][15] The mechanism involves the blockade of several key signaling pathways:

-

NF-κB Pathway : Coptisine prevents the degradation of IκBα (inhibitor of nuclear factor kappa B alpha), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate pro-inflammatory gene transcription.[15]

-

MAPK and PI3K/Akt Pathways : It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[15]

-

Unlike some other anti-inflammatory compounds, coptisine does not appear to affect the expression of Toll-like receptor 4 (TLR-4) or its adaptor protein MyD88.[15][16]

References

- 1. Coptisine - Wikipedia [en.wikipedia.org]

- 2. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]

- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, synthetic - LKT Labs [lktlabs.com]

- 5. This compound | 6020-18-4 | FC20553 | Biosynth [biosynth.com]

- 6. This compound CAS#: 6020-18-4 [m.chemicalbook.com]

- 7. This compound | 6020-18-4 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cas 6020-18-4,this compound | lookchem [lookchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Coptis rhizome extract influence on Streptococcus pneumoniae through autolysin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN104418852A - Extracting method and application of high-purity coptisine - Google Patents [patents.google.com]

- 15. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]

Therapeutic Potential of Coptisine Chloride in Metabolic Diseases: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis with a pressing need for novel therapeutic interventions.[1][2] Coptisine, a primary isoquinoline alkaloid derived from the traditional Chinese medicine Coptis chinensis (Huanglian), has emerged as a promising multi-target agent against metabolic disorders.[3][4][5][6] Preclinical evidence demonstrates its efficacy in improving glucose and lipid homeostasis, attenuating inflammation, and mitigating oxidative stress. This technical guide provides a comprehensive overview of the therapeutic potential of coptisine chloride, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing critical signaling pathways to support further research and drug development initiatives.

Introduction

Coptisine is one of the main bioactive alkaloids found in the rhizome of Coptis chinensis, a herb with a long history of use in traditional Asian medicine for treating conditions such as diabetes and gastroenteritis.[3] Structurally similar to berberine, coptisine has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] This whitepaper focuses on its compelling potential in the context of metabolic diseases, exploring the intricate molecular pathways it modulates to exert its therapeutic effects. While promising, challenges such as poor oral bioavailability necessitate further investigation into novel formulations to translate its preclinical efficacy into clinical practice.[4][5][9]

Core Mechanisms of Action in Metabolic Regulation

Coptisine's therapeutic effects on metabolic diseases are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

A central mechanism underlying coptisine's metabolic benefits is the activation of AMPK, a crucial cellular energy sensor that regulates glucose and lipid metabolism.[10][11] Upon activation, AMPK initiates a cascade of events to restore energy balance:

-

Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis.[10][12]

-

Promotion of Fatty Acid Oxidation: By inhibiting ACC, coptisine promotes the activity of Carnitine Palmitoyltransferase-1 (CPT-1), facilitating the transport of fatty acids into mitochondria for oxidation.[10][12]

-

Enhanced Glucose Uptake: Coptisine increases the phosphorylation of AMPK in hepatic and muscle cells, which is known to enhance glucose consumption.[11]

-

Vascular Protection: In the context of diabetic vasculopathy, coptisine-mediated AMPK activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) bioavailability and promoting vasodilation.[13][14]

Anti-Inflammatory Mechanisms

Chronic low-grade inflammation is a key driver in the pathogenesis of metabolic diseases.[15] Coptisine exerts potent anti-inflammatory effects through multiple pathways:

-

Inhibition of the LPS/TLR-4 Pathway: In obesity, elevated levels of lipopolysaccharide (LPS) from gut bacteria can activate Toll-like receptor 4 (TLR-4), triggering an inflammatory cascade. Coptisine has been shown to suppress the expression of TLR-4 and its co-receptor CD14, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]

-

Repression of the NLRP3 Inflammasome: The NOD-like receptor pyrin domain containing protein 3 (NRLP3) inflammasome is a key component of the innate immune system that can be activated by metabolic stressors like high glucose. Coptisine represses the activation of the NLRP3 inflammasome, decreasing the levels of cleaved caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][9] This mechanism is particularly relevant in mitigating diabetic nephropathy.[7]

Alleviation of ER and Oxidative Stress

Endoplasmic reticulum (ER) stress and oxidative stress are interconnected cellular states that contribute to endothelial dysfunction in diabetes. Coptisine has been shown to protect vascular function by downregulating ER stress markers and decreasing reactive oxygen species (ROS) levels, thereby improving NO bioavailability.[13][14]

Modulation of Gut Microbiota

The gut microbiota plays a significant role in metabolic health.[16][17] Coptisine can modulate the gut microbiome composition, for instance, by inhibiting the growth of certain bacteria like Enterobacter cloacae that are associated with obesity and insulin resistance.[15] Furthermore, the gut microbiota can metabolize coptisine into other bioactive compounds, such as 8-oxocoptisine, which may possess superior anti-inflammatory effects.[18] This bidirectional interaction highlights a novel axis for coptisine's therapeutic action.[19]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vivo and in vitro studies, demonstrating the dose-dependent effects of coptisine on various metabolic parameters.

Table 1: Summary of In Vivo Preclinical Studies

| Model Organism | Disease Model | Treatment Protocol | Key Quantitative Findings | Reference |

| Syrian Golden Hamsters | High-fat, high-cholesterol diet-induced obesity | 70.05 mg/kg, oral, daily for 4 weeks | Significantly altered plasma TC, TG, LDL-c, and VLDL-c.[3] | He et al. |

| ApoE-/- C57BL/6J Mice | Atherosclerosis | 150 mg/kg, oral, daily for 12 weeks | Reduced mRNA levels of p65, VCAM-1, ICAM-1, IL-6, and IL-1β in aorta and liver.[3] | (Unspecified) |

| Rats | Streptozotocin (STZ)-induced diabetic nephropathy | 50 mg/kg/day, intraperitoneal | Decreased kidney weight, urinary albumin, serum creatinine, and blood urea nitrogen.[7] | (Unspecified) |

| KKAy Mice | Type 2 Diabetes | Intragastric admin. for 9 weeks | Improved glucose tolerance; decreased fasting/non-fasting blood glucose and fructosamine levels. Decreased LDL and total cholesterol.[11] | Shi et al. |

| Alloxan-induced Mice | Type 1 Diabetes | Intragastric admin. for 28 days | Decreased fasting and non-fasting blood-glucose levels.[11] | Shi et al. |

Table 2: Summary of In Vitro Preclinical Studies

| Cell Line | Experimental Model | Treatment Protocol | Key Quantitative Findings | Reference |

| HK-2 (Human Kidney) | High glucose (30 mM) + Palmitic acid (250 µM) for 24h | 2.5, 5, and 10 µM coptisine | Dose-dependently decreased TC and TG levels. Increased p-AMPK, p-ACC, and CPT-1 protein expression.[10][12] | Tao et al. |

| HepG2 (Hepatoma) & C2C12 (Myotubes) | Cellular Glucose Consumption Assay | 10⁻⁶ M coptisine | Increased AMPK phosphorylation; decreased Akt phosphorylation. Decreased mitochondrial oxygen consumption rate (OCR) with a greater extracellular acidification rate (ECAR).[11] | Shi et al. |

| HUVECs | High glucose (25 mM) for 24h | 50 µM coptisine | Reversed HG-suppressed cell viability and migration. Re-activated the AMPK/NRF2 pathway.[20] | Wang et al. |

Experimental Protocols and Methodologies

Replicating and building upon existing research requires a clear understanding of the experimental designs. Below are detailed protocols for common models used to evaluate coptisine.

In Vivo Model: High-Fat Diet and STZ-Induced Diabetic Mice

This model is used to study type 2 diabetes and its complications, such as endothelial dysfunction.[14]

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Diabetes:

-

Mice are fed a high-fat diet (HFD), often with 45% of calories from fat, for a period of 6 weeks to induce insulin resistance.[14]

-

Following the HFD period, a single low-dose intraperitoneal injection of streptozotocin (STZ) (e.g., 120 mg/kg) is administered to induce partial insulin deficiency.[14]

-

-

Coptisine Administration: this compound is administered, often via oral gavage or intraperitoneal injection, at a predetermined dose (e.g., 50 mg/kg/day) for several weeks.

-

Endpoint Analysis:

-

Metabolic Parameters: Regular monitoring of body weight, fasting blood glucose, and glucose tolerance tests (GTT).

-

Vascular Function: Aortic rings are isolated for ex vivo functional studies to assess endothelium-dependent relaxation in response to agents like acetylcholine.[13]

-

Biochemical Analysis: Plasma levels of lipids (TC, TG, LDL-c) and inflammatory markers are measured.

-

Molecular Analysis: Tissues (e.g., liver, aorta, kidney) are harvested for Western blotting to quantify protein expression and phosphorylation (e.g., p-AMPK, p-eNOS, NLRP3) and for RT-PCR to measure gene expression.[13][15]

-

In Vitro Model: High Glucose and Palmitic Acid-Induced Lipid Accumulation

This model simulates the cellular stress experienced by kidney or liver cells in a diabetic, hyperlipidemic state.[10][12]

-

Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) or human liver cancer cells (HepG2) are cultured under standard conditions.

-

Induction of Lipid Accumulation:

-

Cells are incubated in a high glucose (HG) medium (e.g., 30 mM D-glucose) and supplemented with a saturated fatty acid, such as palmitic acid (PA) (e.g., 250 µM), for 24 hours.[12]